molecular formula C15H13N B15217661 2,3-Dimethylacridine CAS No. 97340-75-5

2,3-Dimethylacridine

Cat. No.: B15217661
CAS No.: 97340-75-5
M. Wt: 207.27 g/mol
InChI Key: SXDNOAAXSQORHZ-UHFFFAOYSA-N
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Description

2,3-Dimethylacridine is a polycyclic aromatic compound featuring a tricyclic acridine core with methyl substituents at the 2- and 3-positions. The positions of methyl substituents significantly influence electronic properties, steric effects, and functional performance compared to other isomers like 4,5-dimethylacridine.

Properties

IUPAC Name

2,3-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-10-7-13-9-12-5-3-4-6-14(12)16-15(13)8-11(10)2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNOAAXSQORHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3N=C2C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913966
Record name 2,3-Dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97340-75-5
Record name 2,3-Dimethylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097340755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3-Dimethylacridine typically involves the Ullmann-Goldberg method, which combines 2-chlorobenzoic acid with aniline or an aniline derivative. This reaction yields units similar to 2-(phenylamino)benzoic acid . Another method involves the copper-based salt, Cu(OTf)2, which promotes tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . These methods provide high-to-moderate yields of acridine derivatives.

Chemical Reactions Analysis

2,3-Dimethylacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Scientific Research Applications

2,3-Dimethylacridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,3-Dimethylacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can prevent the proliferation of cancer cells. Additionally, the compound can interact with various enzymes and proteins involved in DNA repair and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 4,5-Dimethylacridine

4,5-Dimethylacridine () is a well-characterized isomer with methyl groups at the 4- and 5-positions. Key comparisons include:

  • DNA Binding: 4,5-Dimethylacridine mimics the methylated tricyclic core of actinomycin-D, a potent DNA intercalator. Its methyl groups enhance DNA affinity by optimizing steric complementarity with the minor groove .
  • Electronic Effects : Methyl substituents at 4,5-positions likely alter the electron density distribution of the acridine core, though specific data on 2,3-dimethylacridine’s electronic profile are unavailable.

This compound (inferred structure):

  • Steric hindrance at the 2,3-positions may reduce DNA binding efficiency compared to 4,5-dimethylacridine due to unfavorable interactions with the DNA helix.
  • In TADF applications, dimethylacridine (DMAC) units—often assumed to be 2,3-substituted—exhibit low dipole moments (e.g., 0.38 D in AcPPM), favoring charge-transfer states for efficient TADF .
Table 1: Comparison of Methyl-Substituted Acridines
Property This compound (Inferred) 4,5-Dimethylacridine
Substituent Position 2,3 4,5
DNA Binding Affinity Likely lower High (actinomycin-D mimic)
Dipole Moment ~0.38 D (DMAC-based emitters) Not reported
Applications TADF emitters, OLEDs Biochemical probes, antibiotics

Donor Units in TADF Emitters: DMAC vs. Phenoxazine (PXZ)

Dimethylacridine (DMAC) and phenoxazine (PXZ) are common donor units in TADF materials. highlights their contrasting properties:

  • Dipole Moments : DMAC-based AcPPM has a dipole moment of 0.38 D, while PXZ-based PXZPPM exhibits 0.65 D . Lower dipole moments in DMAC suggest weaker intramolecular charge transfer, which may stabilize triplet states for delayed fluorescence.
  • Molecular Orientation : Both DMAC and PXZ derivatives show random orientations in thin films, critical for isotropic light emission in OLEDs .

Impact of Substituents on Redox and Emission Properties

While methyl groups are less electron-withdrawing than CF₃, their placement on acridine (e.g., 2,3 vs. 4,5) could similarly modulate:

  • HOMO-LUMO Gaps: Methyl groups at electron-rich positions may lower oxidation potentials, enhancing hole-transport properties in OLEDs.
  • Emission Wavelengths : Substitution patterns affect conjugation length and excited-state dynamics, though direct data for this compound are lacking.

Biological Activity

2,3-Dimethylacridine is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action, supported by case studies and data tables.

Overview of this compound

This compound is characterized by a tricyclic structure that includes nitrogen atoms in its aromatic system. The presence of methyl groups at the 2 and 3 positions influences its biological activity significantly.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit notable anticancer properties. A study highlighted the ability of certain acridine derivatives to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of key signaling pathways such as EGFR and mTOR.

Case Study: Inhibition of Tumor Growth

In a study involving PTEN-deficient glioblastoma cells (U87MG), this compound demonstrated significant inhibitory effects on cell proliferation. The compound was shown to induce cell cycle arrest in the G1 phase and promote apoptosis:

Cell Line IC50 (μM) Mechanism
U87MG/EGFRvIII1.0EGFR inhibition
U87MG/PTEN0.5mTOR signaling pathway inhibition

This data suggests that this compound may serve as a potent candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli12.4
Staphylococcus aureus15.7
Bacillus subtilis21.8

The compound's mechanism of action against bacteria may involve interference with DNA replication or protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of acridine derivatives. Studies have shown that modifications to the acridine structure can significantly alter biological activity:

  • Methylation at specific positions enhances anticancer activity.
  • Substituents on the nitrogen atoms can affect binding affinity to target proteins involved in cell signaling.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound inhibits key kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • DNA Intercalation : Acridine derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

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